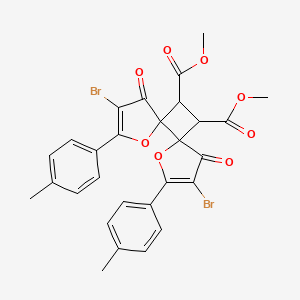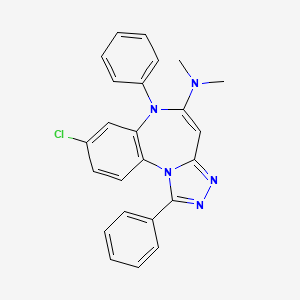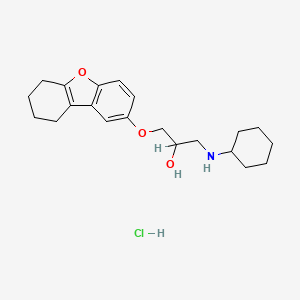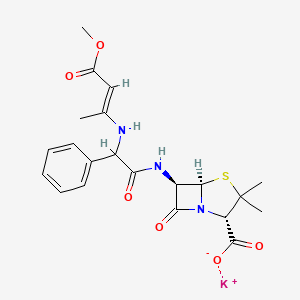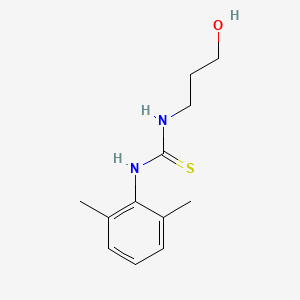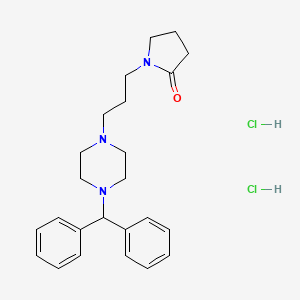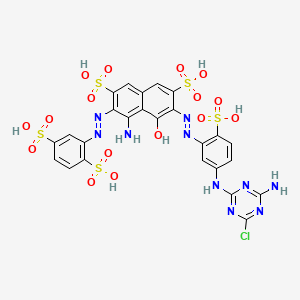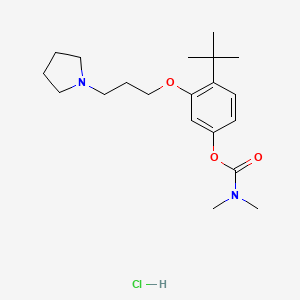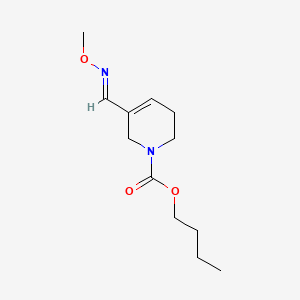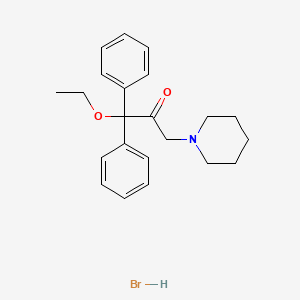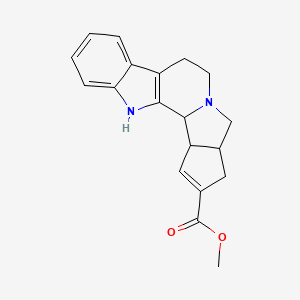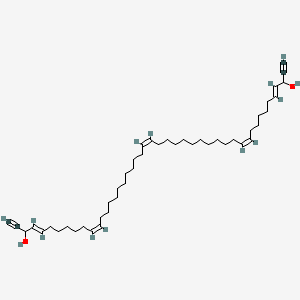
(+)-Propyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Propyl lactate is an organic compound that belongs to the family of lactates, which are esters of lactic acid. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. It is also utilized as a solvent in various industrial applications due to its biodegradability and low toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-Propyl lactate can be synthesized through the esterification of lactic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This method involves the use of a packed bed reactor where lactic acid and propanol are continuously fed into the reactor, and the product is continuously removed. This process allows for higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Propyl lactate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to lactic acid and propanol.
Oxidation: The compound can be oxidized to produce lactic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of the ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Lactic acid and propanol.
Oxidation: Lactic acid and other oxidation products.
Reduction: Reduced forms of the ester.
Applications De Recherche Scientifique
(+)-Propyl lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a chiral building block for the synthesis of other chiral compounds.
Biology: Employed in studies related to metabolic pathways involving lactates.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biodegradable plastics, as a solvent in coatings and inks, and in the flavor and fragrance industry.
Mécanisme D'action
The mechanism of action of (+)-Propyl lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which then enters metabolic pathways such as glycolysis and the citric acid cycle. The compound can also act as a solvent, facilitating the dissolution and transport of other molecules.
Comparaison Avec Des Composés Similaires
(+)-Propyl lactate can be compared with other lactate esters such as:
Ethyl lactate: Similar in structure but with an ethyl group instead of a propyl group. It is also used as a solvent and in the flavor and fragrance industry.
Methyl lactate: Contains a methyl group and is used in similar applications as this compound.
Butyl lactate: Has a butyl group and is used as a solvent in various industrial applications.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
53651-70-0 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
propyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Clé InChI |
ILVGAIQLOCKNQA-RXMQYKEDSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H](C)O |
SMILES canonique |
CCCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


